13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one
Overview
Description
2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique fusion of multiple heterocyclic rings, including thiadiazole, pyrimidine, and indole, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with suitable precursors in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has a wide range of scientific research applications, including:
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including the inhibition of cancer cell proliferation and the disruption of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidines: Pyrimidine derivatives are known for their wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one stands out due to its unique fusion of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN5OS/c12-4-1-2-6-5(3-4)7-8(14-6)9(18)17-11(15-7)19-10(13)16-17/h1-3,14H,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTGWQYSYBLSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)N4C(=N3)SC(=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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